Cas no 908069-17-0 (NSC 698600)

NSC 698600 structure
NSC 698600 structure
Product name:NSC 698600
CAS No:908069-17-0
MF:C14H12N2O2S
MW:272.322281837463
CID:5147050

NSC 698600 Chemical and Physical Properties

Names and Identifiers

    • NSC 698600
    • 2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one (ACI)
    • Inchi: 1S/C14H12N2O2S/c1-9-7-12-13(15-8-9)19-16(14(12)17)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3
    • InChI Key: JWDLSSYXAGGQHA-UHFFFAOYSA-N
    • SMILES: O=C1N(C2C=CC(OC)=CC=2)SC2C1=CC(C)=CN=2

NSC 698600 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S89459-10mg
908069-17-0 98%
10mg
¥2400.00 2023-02-15
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S89459-25mg
908069-17-0 98%
25mg
¥3800.00 2023-02-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60479-100mg
NSC 698600
908069-17-0
100mg
¥ 17500 2023-09-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S89459-100mg
908069-17-0 98%
100mg
¥12000.00 2023-02-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60479-5 mg
NSC 698600
908069-17-0
5mg
¥7000.00 2023-02-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60479-50mg
NSC 698600
908069-17-0
50mg
¥ 13800 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60479-5mg
NSC 698600
908069-17-0
5mg
¥ 7000 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60479-50 mg
NSC 698600
908069-17-0
50mg
¥13800.00 2023-02-15
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S89459-5mg
908069-17-0 98%
5mg
¥1500.00 2023-02-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T60479-100 mg
NSC 698600
908069-17-0
100MG
¥17500.00 2023-02-15

Additional information on NSC 698600

Comprehensive Overview of Compound with CAS No 908069-17-0 and Product Name NSC 698600

The compound with the CAS number 908069-17-0 and the product name NSC 698600 represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. Understanding its chemical characteristics, biological activities, and emerging research applications is essential for researchers and professionals in the pharmaceutical industry.

Chemically, 908069-17-0 belongs to a class of molecules that exhibit distinct pharmacophoric features, making it a valuable candidate for further investigation. The molecular structure of this compound includes specific functional groups that contribute to its reactivity and interaction with biological targets. These structural attributes have been the focus of numerous studies aimed at elucidating its mechanism of action and potential therapeutic benefits.

In recent years, advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 908069-17-0 with greater accuracy. These computational methods have been instrumental in identifying novel drug candidates and optimizing their pharmacokinetic properties. The integration of experimental data with computational predictions has provided a more comprehensive understanding of the compound's interactions at the molecular level.

One of the most promising applications of NSC 698600 is in the field of oncology. Preclinical studies have demonstrated that this compound exhibits potent antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation. Specifically, it has shown efficacy in targeting pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in various types of cancer. These findings have prompted further investigation into its potential as a therapeutic agent for treating solid tumors and hematological malignancies.

Additionally, research has highlighted the compound's ability to modulate immune responses, making it a candidate for immunotherapy applications. By interacting with immune cells and modulating cytokine production, 908069-17-0 may enhance the body's natural defenses against cancerous cells. This dual mechanism of action—both directly inhibiting tumor growth and boosting immune surveillance—makes it an attractive option for combination therapies.

The synthesis and characterization of NSC 698600 have been refined through multiple iterations, resulting in improved yield and purity. Advances in synthetic methodologies have allowed for the efficient production of this compound on a larger scale, facilitating its use in both preclinical and clinical studies. The development of robust synthetic routes has also enabled researchers to explore analogs and derivatives of this compound, potentially uncovering even more effective therapeutic agents.

Recent clinical trials have provided preliminary evidence supporting the safety and efficacy of NSC 698600 in human subjects. These trials have focused on evaluating its tolerability, pharmacokinetic profile, and antitumor effects in patients with advanced-stage cancers. Early results indicate that the compound is well-tolerated at recommended doses, with minimal side effects observed. Further clinical investigations are ongoing to confirm these findings and determine optimal dosing regimens.

The role of 908069-17-0 in drug discovery is further underscored by its versatility across different therapeutic areas. Beyond oncology, this compound has shown promise in treating inflammatory diseases by modulating cytokine release and reducing oxidative stress. Its ability to interact with multiple biological targets makes it a valuable tool for developing multifunctional therapeutics that address complex pathologies.

Future research directions for NSC 698600 include exploring its potential in combination with other treatments, such as chemotherapy or targeted therapy regimens. By leveraging its unique pharmacological properties, researchers aim to develop synergistic approaches that enhance treatment outcomes while minimizing adverse effects. Additionally, investigating its role in precision medicine—where treatments are tailored to individual patient profiles—could unlock new possibilities for personalized cancer therapy.

The impact of compounds like 908069-17-0 on modern medicine is profound, reflecting the continuous progress in understanding disease mechanisms at the molecular level. As research advances, new applications for this compound are likely to emerge, further solidifying its importance in pharmaceutical development. The collaborative efforts of chemists, biologists, and clinicians will be crucial in translating these findings into effective clinical interventions.

In conclusion, NSC 698600 (CAS No 908069-17-0) represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features, combined with promising preclinical and clinical data, position it as a cornerstone compound for future drug development. Continued research efforts will undoubtedly expand its utility and contribute to improving patient outcomes worldwide.

Recommend Articles

Recommended suppliers
atkchemica
(CAS:908069-17-0)NSC 698600
CL1944
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry